molecular formula C35H43NO11 B1264364 Rifamycin W-hemiacetal

Rifamycin W-hemiacetal

Cat. No. B1264364
M. Wt: 653.7 g/mol
InChI Key: NCODPHFFVLKXKM-UIYPQIFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin W-hemiacetal is a lactam and an azamacrocycle.

Scientific Research Applications

Biosynthesis and Antibacterial Activity

Rifamycin W, a key intermediate in rifamycin biosynthesis, undergoes a polyketide backbone rearrangement to produce rifamycin B. A study revealed the construction of a mutant strain of Amycolatopsis mediterranei, which led to the discovery of thirteen rifamycin W congeners, including rifamycin W-hemiacetal. Some of these compounds demonstrated antibacterial activity against Staphylococcus aureus and modest antiproliferative activity against certain cell lines (Shi et al., 2021).

Structural Studies and Biosynthetic Pathways

Research has identified rifamycin W-hemiacetal as a crucial intermediate in the transformation of rifamycin W to rifamycin S. The study isolated and characterized various intermediates, including rifamycin W-hemiacetal, providing insights into the structural complexities and biosynthetic pathways of rifamycins (Stratmann et al., 2002).

Therapeutic Potential Beyond Antibacterial Use

Although traditionally known for their antibacterial properties, recent trends in rifamycin research include exploring the potential of rifamycin derivatives, like rifamycin W-hemiacetal, in treating various diseases, including tuberculosis and leprosy. These derivatives are being investigated for their efficacy against a broader range of bacteria and other clinical applications (Lal & Lal, 1994).

Pharmacological Aspects and Clinical Use

Rifamycins, including rifamycin W-hemiacetal derivatives, have unique pharmacological properties, making them potent against persistent bacterial infections. Studies on the pharmacokinetics and pharmacodynamics of rifamycins contribute to understanding their therapeutic potential and limitations, especially in the treatment of complex infections (Rothstein, 2016).

Molecular Mechanism of Action

The mechanism of action of rifamycins, such as rifamycin W-hemiacetal, involves inhibiting the RNA polymerase of bacteria. This inhibition is a key factor in their antibacterial efficacy. Understanding these mechanisms is crucial for developing new antibiotics and addressing drug resistance issues (Artsimovitch et al., 2005).

properties

Product Name

Rifamycin W-hemiacetal

Molecular Formula

C35H43NO11

Molecular Weight

653.7 g/mol

IUPAC Name

(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone

InChI

InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1

InChI Key

NCODPHFFVLKXKM-UIYPQIFSSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rifamycin W-hemiacetal
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